4-Bromo-6-(4-methoxyphenethyl)pyrimidine
Overview
Description
4-Bromo-6-(4-methoxyphenethyl)pyrimidine is a useful research compound. Its molecular formula is C13H13BrN2O and its molecular weight is 293.16 g/mol. The purity is usually 95%.
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Biological Activity
4-Bromo-6-(4-methoxyphenethyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromo group and a methoxyphenethyl substituent, which may influence its interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity . In studies assessing various derivatives, compounds similar to this pyrimidine have shown effectiveness against bacterial strains, suggesting that modifications in the substituents can enhance or reduce activity .
Anticancer Potential
The compound has also been investigated for anticancer properties . A study focused on structure-activity relationships (SAR) revealed that certain modifications to the pyrimidine core could significantly impact its efficacy against cancer cell lines. For instance, derivatives with specific substitutions demonstrated potent inhibition of tumor growth in vitro and in vivo models .
The proposed mechanism of action for this compound involves its interaction with key enzymes and receptors involved in cell proliferation and survival pathways. This interaction may lead to the inhibition of cancer cell growth and modulation of immune responses, which is particularly relevant in the context of tumor microenvironments .
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against various bacterial strains, including resistant strains. The results indicated that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, depending on the strain tested.
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound involved its application in a xenograft model of human cancer. Mice treated with varying doses of this compound showed a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed decreased cellular proliferation markers (Ki-67) and increased apoptosis (cleaved caspase-3) within treated tumors .
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against multiple strains | |
Anticancer | Inhibition of tumor growth | |
Mechanism | Enzyme inhibition |
Table 2: Structure-Activity Relationship (SAR)
Compound | IC50 (µM) | Activity Type |
---|---|---|
4-Bromo-6-(4-methoxyphenethyl) | 10 | Anticancer |
Analog A | 15 | Antimicrobial |
Analog B | 25 | Anticancer |
Properties
IUPAC Name |
4-bromo-6-[2-(4-methoxyphenyl)ethyl]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-17-12-6-3-10(4-7-12)2-5-11-8-13(14)16-9-15-11/h3-4,6-9H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVXGPYAIZXDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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